N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide
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Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide is a useful research compound. Its molecular formula is C14H19N3O3S2 and its molecular weight is 341.44. The purity is usually 95%.
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Scientific Research Applications
Fluorescence-Tagged Ligands for Histamine H3 Receptor
Research has explored the development of novel fluorescence-tagged ligands, which include derivatives similar in structure to N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide, for the histamine H3 receptor. These compounds exhibit high affinities for the receptor and have been synthesized to assist in the identification and understanding of the receptor's binding site. Some of these ligands have shown significant antagonist potencies in vivo, highlighting their potential as tools for receptor characterization and drug development Amon et al., 2007.
Selective 5-HT(2A) Receptor Antagonists
A series of sulfone compounds, closely related to the chemical structure of interest, have been identified as selective antagonists for the 5-HT(2A) receptor. These compounds have been engineered for bioavailability and brain penetration, making them suitable for evaluation in animal models. This research demonstrates the potential of such compounds in the development of treatments for disorders involving the 5-HT(2A) receptor Fletcher et al., 2002.
PET Imaging of Microglia
Compounds structurally related to this compound have been utilized in the development of PET radiotracers for imaging microglia in the brain. Specifically, [11C]CPPC, a high-affinity ligand for the macrophage colony-stimulating factor 1 receptor (CSF1R), has shown promise in noninvasively imaging reactive microglia and disease-associated neuroinflammation in various neuropsychiatric disorders. This research underscores the importance of such compounds in neuroinflammation research and therapeutic development Horti et al., 2019.
Anti-angiogenic and DNA Cleavage Activities
Novel derivatives of this compound have been studied for their potential anti-angiogenic and DNA cleavage activities. These compounds have demonstrated significant efficacy in blocking blood vessel formation in vivo and exhibited varying degrees of DNA interaction. Such findings indicate the therapeutic potential of these compounds in cancer treatment by inhibiting angiogenesis and affecting DNA integrity Kambappa et al., 2017.
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-methylsulfonylpiperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S2/c1-9-10(2)21-14(11(9)8-15)16-13(18)12-6-4-5-7-17(12)22(3,19)20/h12H,4-7H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSJQRNEINZLGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2CCCCN2S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.